N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
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Overview
Description
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a fluorophenyl group and a nitrobenzohydrazide moiety in its structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazolopyrimidine core using suitable fluorinated reagents.
Attachment of the nitrobenzohydrazide moiety: This final step involves the reaction of the intermediate compound with nitrobenzohydrazide under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits potent inhibitory activity against certain enzymes and receptors.
Pyrazolo[3,4-b]pyridines: Used in the development of drugs for various diseases due to their diverse biological activities
The uniqueness of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide lies in its specific structural features, such as the presence of a fluorophenyl group and a nitrobenzohydrazide moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN7O3/c19-12-4-6-13(7-5-12)25-17-15(9-22-25)16(20-10-21-17)23-24-18(27)11-2-1-3-14(8-11)26(28)29/h1-10H,(H,24,27)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUYYSJYCSOHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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